2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Description
2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
One of the remarkable applications of compounds structurally related to 2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide lies in the domain of supramolecular chemistry and nanotechnology. Benzene-1,3,5-tricarboxamides (BTAs), for instance, exhibit profound significance in these fields due to their simple structure, wide accessibility, and the ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly behavior underpins applications ranging from nanotechnology to polymer processing, with the first commercial applications of BTAs emerging recently. The adaptable nature of these multipurpose building blocks, such as BTAs, promises a bright future in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Optoelectronic Materials
The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is invaluable for creating novel optoelectronic materials. Research on quinazolines, a group closely related to the chemical structure of interest, highlights the potential for developing luminescent small molecules and chelate compounds. These molecules find applications in photo- and electroluminescence, paving the way for innovative electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The role of quinazoline and pyrimidine derivatives in optoelectronics exemplifies the potential of this compound related structures in advancing materials science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-14(2)28-22(18(13)21(27)23-3)24-20(26)17-11-9-16(10-12-17)19(25)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMQLYCCJLPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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